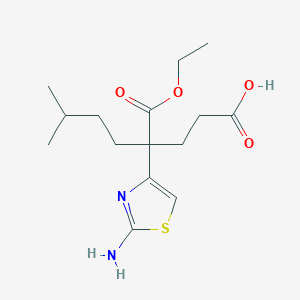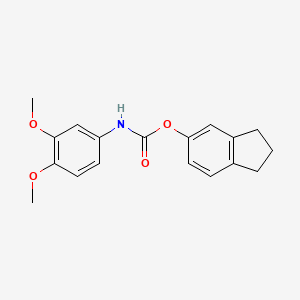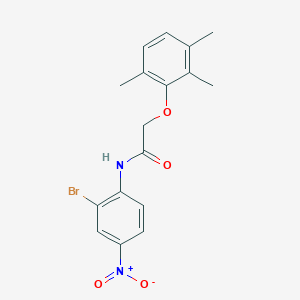![molecular formula C18H19ClN2O3 B5219055 N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide](/img/structure/B5219055.png)
N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide, also known as ACR16, is a chemical compound that belongs to the family of N-alkylated arylamides. It is a novel compound that has gained considerable attention in the scientific community due to its potential therapeutic applications. ACR16 has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide is not fully understood. However, it has been hypothesized that N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide exerts its biological effects by modulating the activity of various signaling pathways. N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide has also been shown to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide has also been found to induce apoptosis in cancer cells and reduce oxidative stress. Additionally, N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it an attractive target for research. N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide has been found to exhibit a range of biological activities, which makes it a versatile compound for studying various signaling pathways. However, N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide has some limitations for lab experiments. It is a complex compound that requires a multistep synthesis process, which can be time-consuming and costly. Additionally, N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide has not been extensively studied in humans, which limits its potential therapeutic applications.
Future Directions
There are several future directions for the study of N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide. One area of research could be to investigate the potential therapeutic applications of N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide in neurodegenerative diseases such as Alzheimer's disease. Another area of research could be to study the mechanism of action of N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide in more detail to better understand its biological effects. Additionally, further studies could be conducted to optimize the synthesis method of N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide to make it more cost-effective and efficient.
Synthesis Methods
N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide can be synthesized through a multistep process involving the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. The resulting product is then reacted with 4-ethylbenzoyl chloride in the presence of a base to produce N-[2-(4-chlorophenoxy)ethyl]-4-ethylbenzamide. Finally, the compound is subjected to a reduction reaction using a reducing agent such as lithium aluminum hydride to obtain N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide.
Scientific Research Applications
N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide has also been shown to have anti-tumor properties by inducing apoptosis in cancer cells. Additionally, N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide has been found to exhibit neuroprotective effects by reducing oxidative stress and inhibiting the activation of microglia.
properties
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-2-13-3-7-15(8-4-13)21-18(23)17(22)20-11-12-24-16-9-5-14(19)6-10-16/h3-10H,2,11-12H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXPULFPXPDXMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)oxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5218980.png)
![N-{4-[(2-phenylacetyl)amino]phenyl}-4-biphenylcarboxamide](/img/structure/B5218992.png)

methanone](/img/structure/B5219014.png)


![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide](/img/structure/B5219024.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B5219033.png)
![2-methyl-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5219035.png)
![N-(cyclopropylmethyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5219056.png)
![ethyl 4-(4-chlorophenyl)-2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B5219062.png)
![N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine](/img/structure/B5219069.png)
![5-(2,5-dichlorophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5219073.png)